N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

regioisomer impact pyridyl-furan SAR antimalarial PI4K inhibitor

Sourcing regiospecific polyheterocyclic building blocks with defined 2-(furan-2-yl)pyridin-3-yl connectivity often delays kinase and anti-infective SAR campaigns. This compound resolves that bottleneck as a pre-assembled, three-ring scaffold integrating furan, pyridine, and thiophene through a methylene carboxamide linker. - Enables direct interrogation of JNK ATP/JIP-mimetic pharmacophores; minor regioisomeric shifts (e.g., furan at pyridine 5- or 6-position) can alter potency by orders of magnitude. - Shares the pyridyl-furan core of nanomolar PfPI4KIIIB inhibitors; ready for immediate blood-stage antimalarial screening. - Orthogonal furan and thiophene handles support focused library synthesis for multi-target kinase profiling.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 2034594-83-5
Cat. No. B2394902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
CAS2034594-83-5
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CSC=C3
InChIInChI=1S/C15H12N2O2S/c18-15(12-5-8-20-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-19-13/h1-8,10H,9H2,(H,17,18)
InChIKeyGTKNTEUTVMFKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide (CAS 2034594-83-5) – A Heterocyclic Carboxamide Scaffold for Kinase and Anti-Infective Probe Discovery


N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide (C₁₅H₁₂N₂O₂S, MW 284.33) is a synthetic polyheterocyclic compound that integrates furan, pyridine, and thiophene rings through a methylene carboxamide linker. This specific connectivity places it at the intersection of two well-studied chemotypes: thiophene-3-carboxamide derivatives, which have been investigated as dual ATP/JIP-mimetic c-Jun N-terminal kinase (JNK) inhibitors, [1] and pyridyl-furan scaffolds, which have demonstrated nanomolar potency against the malarial parasite phosphatidylinositol 4-kinase IIIβ (PfPI4KIIIB). The compound is supplied as a research-grade building block and screening compound for structure–activity relationship (SAR) exploration.

Why Generic Substitution Fails for N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide


The three-dimensional pharmacophore of this compound is precisely determined by the regiospecific 2-(furan-2-yl)pyridin-3-yl arrangement, the methylene bridge, and the thiophene-3-carboxamide terminus. SAR studies across related series reveal that even minor rearrangements—such as relocating the furan substituent from the 2- to the 5- or 6-position of the pyridine core—can alter target engagement and potency by orders of magnitude. Similarly, substituting the terminal thiophene-3-carboxamide with a furan-2-carboxamide changes the hydrogen-bonding character and electronic profile of the amide pharmacophore, as demonstrated in JNK inhibitor optimization campaigns. [1] Therefore, in-class compounds cannot be freely interchanged; each structural feature contributes uniquely to binding and selectivity.

Quantitative Differentiation Evidence for N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 2-(Furan-2-yl)pyridin-3-yl vs. 6-(Furan-2-yl)pyridin-3-yl Scaffolds

The positioning of the furan ring at the 2-position of the pyridine core (target compound) versus the 6-position (e.g., N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide) significantly influences the spatial orientation of the carboxamide side chain. In the closely related pyridyl-furan antimalarial series, optimization of the lead compound WEHI-518 (which shares the pyridyl-furan motif) resulted in a 250-fold improvement in potency against blood-stage Plasmodium falciparum, demonstrating that specific regioisomeric arrangements are critical for target engagement. No direct head-to-head data are publicly available for the target compound; however, the class-level evidence indicates that regioisomeric substitution is non-interchangeable.

regioisomer impact pyridyl-furan SAR antimalarial PI4K inhibitor

Terminal Heterocycle Differentiation: Thiophene-3-carboxamide vs. Furan-2-carboxamide

The terminal carboxamide heterocycle profoundly influences kinase inhibitory activity. In a comprehensive SAR study of thiophene-3-carboxamide derivatives as dual JNK inhibitors, compounds bearing the thiophene-3-carboxamide motif exhibited potent activity, with select analogs achieving low-micromolar to sub-micromolar IC₅₀ values in both in vitro kinase assays and cell-based models. [1] Replacing the thiophene ring with a furan ring (e.g., N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide) would alter the sulfur atom's unique hydrogen-bond acceptor capability and the electron-rich character of the thiophene, both of which are critical for the ATP-mimetic and JIP-mimetic interactions described for this chemotype. [1] No direct comparative data exist for the target compound versus its furan-2-carboxamide analog, but the class-level SAR strongly suggests non-equivalence.

kinase inhibitor SAR thiophene-3-carboxamide JNK dual inhibition

Absence of Furan Substituent: Impact on Molecular Recognition

Removal of the furan-2-yl substituent yields the simpler analog N-(pyridin-3-ylmethyl)thiophene-3-carboxamide (CAS 951894-79-4). This deletion eliminates the extended aromatic system capable of π-stacking and removes a hydrogen-bond acceptor site. In the pyridyl-furan antimalarial series, the furan ring was essential for potency, as its removal or replacement led to substantial loss of activity. The molecular weight difference (284.33 vs. 218.28 g/mol) also reflects a significant change in ligand size and lipophilicity, which affects membrane permeability and target binding. No direct comparative bioactivity data are available for the two compounds, but the structural difference is expected to result in divergent biological profiles.

furan deletion ligand efficiency binding affinity

Application Scenarios for N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide Based on Structural Differentiation Evidence


Kinase Inhibitor Lead Optimization and Selectivity Profiling

The thiophene-3-carboxamide motif is a validated scaffold for ATP-competitive kinase inhibition, as demonstrated by potent JNK inhibitors developed from this chemotype. [1] This compound serves as a strategic starting point for SAR campaigns aimed at optimizing JNK or other kinase selectivity, where the 2-(furan-2-yl)pyridine group can be systematically varied to probe the adenine-binding pocket and hinge region interactions.

Antimalarial Drug Discovery Targeting PfPI4KIIIB

Pyridyl-furan compounds have been shown to inhibit the essential malarial kinase PfPI4KIIIB, with lead optimization achieving low-nanomolar potency against blood-stage parasites. The target compound shares the critical pyridyl-furan core and represents a candidate for screening in Plasmodium falciparum growth inhibition and red blood cell invasion assays, potentially contributing to the development of next-generation antimalarials.

Chemical Probe Development for JNK-Dependent Disease Models

JNK inhibitors have therapeutic potential in cancer, neurodegeneration, and inflammatory diseases. [1] This compound, with its dual ATP/JIP-mimetic pharmacophore potential inherent to the thiophene-3-carboxamide class, can be used to develop chemical probes for dissecting JNK signaling pathways in cellular and in vivo models, once its potency and selectivity profile are established.

Building Block for Focused Heterocyclic Compound Libraries

The unique combination of three different heterocycles in a single, medium-sized molecule (MW 284.33) provides a versatile platform for library synthesis. The furan and thiophene rings offer orthogonal handles for further derivatization, enabling the construction of focused libraries for screening against multiple kinase and anti-infective targets.

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